

physical and chemical properties of 2-Fluorophenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluorophenylacetonitrile

Cat. No.: B044652

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An In-depth Technical Guide to 2-Fluorophenylacetonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Fluorophenylacetonitrile**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

2-Fluorophenylacetonitrile, also known as 2-fluorobenzyl cyanide, is an organic compound featuring a phenyl group substituted with a fluorine atom at the ortho position and an acetonitrile group.^{[1][2][3]} The presence of the fluorine atom significantly influences its chemical properties and reactivity.^[3]

Table 1: Physical and Chemical Properties of **2-Fluorophenylacetonitrile**

Property	Value	Source(s)
CAS Number	326-62-5	[2][4][5]
Molecular Formula	C ₈ H ₆ FN	[1][2][5]
Molecular Weight	135.14 g/mol	[1][2][4][5]
Appearance	Colorless to pale yellow liquid	[3]
Density	1.059 - 1.1 g/mL at 25 °C	[4]
Boiling Point	226.4 °C at 760 mmHg; 114-117 °C at 20 mmHg	[4]
Flash Point	43 °C (109.4 °F) - closed cup	[4]
Refractive Index	n _{20/D} 1.5009	[4]
Solubility	Insoluble in water; soluble in organic solvents	[3]
LogP	1.50	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Fluorophenylacetonitrile**. Key techniques include:

- Infrared (IR) Spectroscopy: FTIR spectra are available for **2-Fluorophenylacetonitrile**, which can be used to identify the characteristic vibrational frequencies of its functional groups, notably the nitrile (C≡N) stretch.[1]
- Raman Spectroscopy: FT-Raman spectra provide complementary information to IR spectroscopy for structural elucidation.[1]
- Mass Spectrometry: Data from the NIST Mass Spectrometry Data Center is available for this compound.[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-Fluorophenylacetonitrile** are not readily available in the provided search results, a general synthetic strategy can be inferred from procedures for similar compounds like 4-Fluorophenylacetonitrile.[6] A common approach involves a multi-step process starting from a corresponding benzaldehyde.

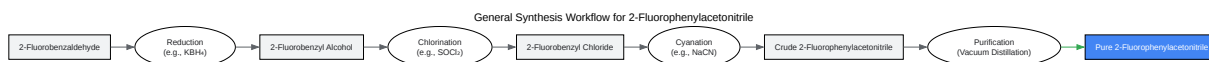
General Synthesis Protocol:

A plausible synthesis route for **2-Fluorophenylacetonitrile** can be conceptualized as a one-pot process involving reduction, chlorination, and cyanation, starting from 2-fluorobenzaldehyde.

- Reduction: 2-fluorobenzaldehyde is reduced to 2-fluorobenzyl alcohol.
- Chlorination: The resulting alcohol is then chlorinated to form 2-fluorobenzyl chloride.
- Cyanation: Finally, a cyanation reaction replaces the chlorine atom with a nitrile group to yield **2-Fluorophenylacetonitrile**.

Purification of the final product is typically achieved through vacuum distillation.[6]

An alternative, more modern approach involves the dehydrogenative electrochemical activation of benzylic positions followed by cyanation.[7] This method is presented as a sustainable and metal-free protocol.[7]



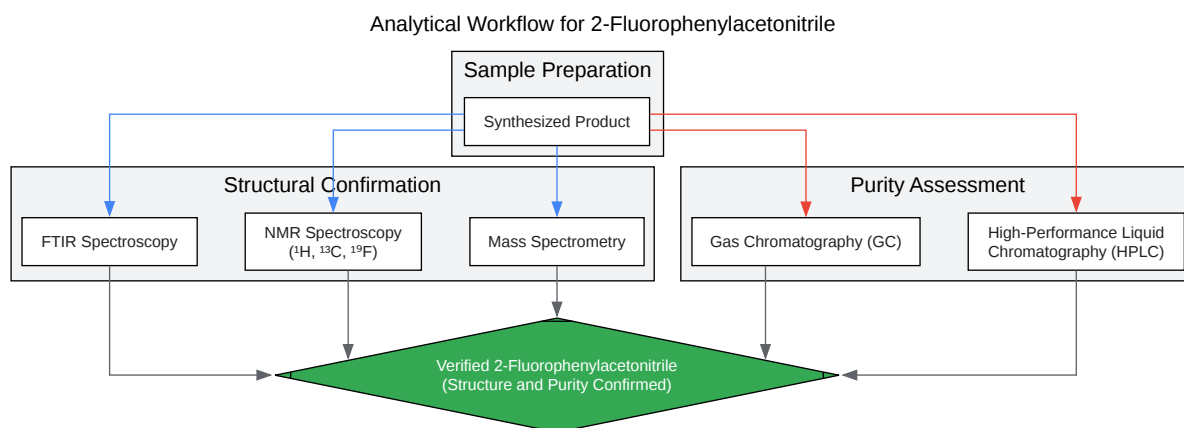
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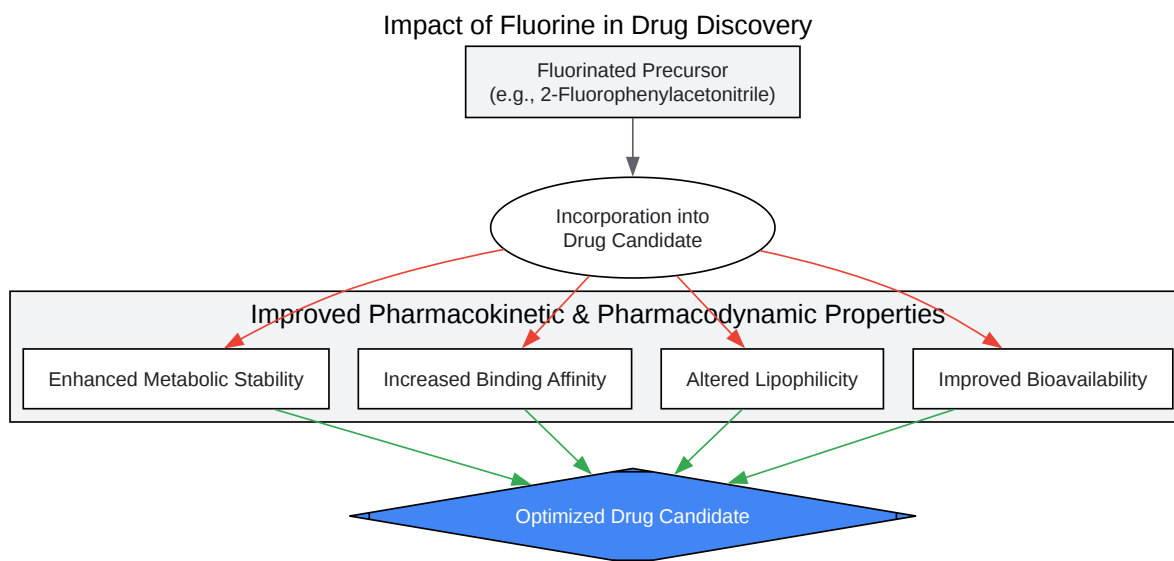
Caption: A generalized workflow for the synthesis of **2-Fluorophenylacetonitrile**.

Analytical Characterization Protocol

A standard workflow for the analytical characterization of synthesized **2-Fluorophenylacetonitrile** would involve multiple spectroscopic and chromatographic

techniques to confirm its identity and purity.





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- To cite this document: BenchChem. [physical and chemical properties of 2-Fluorophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044652#physical-and-chemical-properties-of-2-fluorophenylacetonitrile]

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